N-(3-Amino-2,6-difluorophenyl)acetamide is a chemical compound characterized by the molecular formula C₈H₈F₂N₂O and a molecular weight of approximately 186.16 g/mol. This compound features an acetamide functional group attached to a 3-amino-2,6-difluorophenyl moiety, indicating the presence of two fluorine atoms on the aromatic ring. The structure can be represented as follows:
This compound is noted for its potential applications in medicinal chemistry and research due to its unique structural features.
Research indicates that N-(3-amino-2,6-difluorophenyl)acetamide exhibits notable biological activity, particularly in the realm of pharmacology. Its structural characteristics suggest potential as:
The synthesis of N-(3-amino-2,6-difluorophenyl)acetamide can be achieved through several methods:
N-(3-Amino-2,6-difluorophenyl)acetamide has several applications in various fields:
Studies on N-(3-amino-2,6-difluorophenyl)acetamide's interactions with biological systems have revealed insights into its mechanism of action:
Several compounds share structural similarities with N-(3-amino-2,6-difluorophenyl)acetamide. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N-(2-Amino-5-fluorophenyl)acetamide | C₈H₈F₁N₂O | Contains a single fluorine atom |
N-(4-Amino-2-fluorophenyl)acetamide | C₈H₈F₁N₂O | Different positioning of amino and fluorine groups |
N-(3-Amino-4-fluorophenyl)acetamide | C₈H₈F₁N₂O | Variation in substitution on the aromatic ring |
The unique combination of two fluorine atoms at specific positions on the phenyl ring distinguishes N-(3-amino-2,6-difluorophenyl)acetamide from its analogs. This specific arrangement may influence its biological activity and reactivity patterns compared to similar compounds.